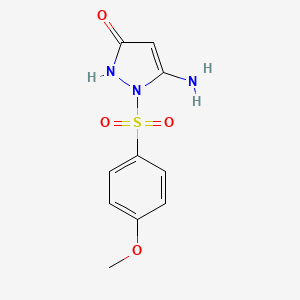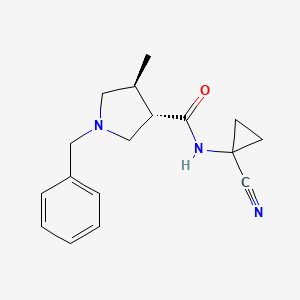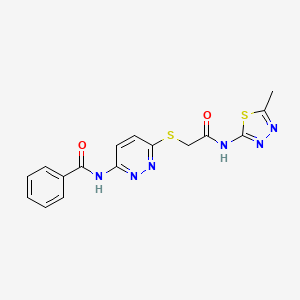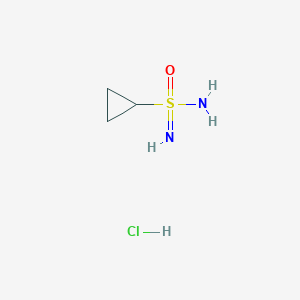
5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C19 H19 N3 O6 S . It has a molecular weight of 417.44 . The structure is achiral .Chemical Reactions Analysis
While specific chemical reactions involving 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol are not available, similar compounds have been involved in ring opening followed by ring closure reactions .Physical And Chemical Properties Analysis
The compound has a logP value of 2.6966 and a logD value of 2.6966 . It has 10 hydrogen bond acceptors and 2 hydrogen bond donors . Its polar surface area is 95.413 .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the utility of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol derivatives in the synthesis of complex molecules. For example, the synthesis of sulphanylamides from new derivatives of aminopyrazoles highlights the compound's role in obtaining sulfanilamide derivatives, identified using spectroscopic techniques such as NMR, IR, and mass spectrometry (Povarov et al., 2019). Additionally, the synthesis, characterization, and evaluation of cytotoxicity of certain 5-aminopyrazole derivatives underline its importance in creating compounds with potential biological activities (Hassan, Hafez, & Osman, 2014).
Biological Activities
The compound has been used as a precursor in synthesizing derivatives with notable in vitro cytotoxic activity against cancer cells, offering insights into novel therapeutic agents (Hassan, Hafez, & Osman, 2014). Furthermore, studies on the synthesis and biological evaluation of Schiff bases tethered with triazole and pyrazole rings have shown promising antimicrobial activities, suggesting its utility in developing new antimicrobial agents (Pillai et al., 2019).
Molecular and Crystal Structure Analyses
The analysis of molecular and crystal structures of compounds derived from this compound has provided valuable information on their chemical behavior and potential applications. For instance, studies have described the hydrogen-bonded structures and frameworks in derivatives, contributing to the understanding of their molecular interactions and stability (Quiroga et al., 2008).
properties
IUPAC Name |
3-amino-2-(4-methoxyphenyl)sulfonyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-17-7-2-4-8(5-3-7)18(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVTPPWWPBGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)



![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)
![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)



![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)
![3-(4-chlorophenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)
